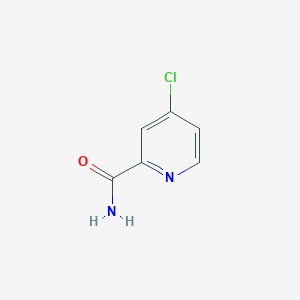

4-Chloropyridine-2-carboxamide

Beschreibung

4-Chloropyridine-2-carboxamide (CAS: 99586-65-9) is a heterocyclic compound with the molecular formula C₆H₅ClN₂O and a molecular weight of 156.57 g/mol. It is a pale yellow solid with a melting point of 148–152°C, a boiling point of 298.1±25.0°C, and a density of 1.381±0.06 g/cm³ . Its structure features a pyridine ring substituted with a chlorine atom at position 4 and a carboxamide group at position 2 (Figure 2 in ). Computational studies reveal that the LUMO orbital is localized at position 4, making it reactive toward nucleophilic substitution, particularly under alkaline conditions .

This compound is commercially available (e.g., from TCI Chemicals and Sigma-Aldrich) in quantities ranging from 1g to 10g, with prices starting at $92.00/g . It serves as a key intermediate in synthesizing antimycobacterial agents, where its chlorine atom directs regioselective coupling with benzyl thiols .

Eigenschaften

IUPAC Name |

4-chloropyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O/c7-4-1-2-9-5(3-4)6(8)10/h1-3H,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIHHOUUTBZSYJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90307535 | |

| Record name | 4-Chloropyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90307535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99586-65-9 | |

| Record name | 4-Chloropyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90307535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloropyridine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Catalytic Chlorination Using Bromine

The patented method (WO2011093256A1) employs bromine as a catalyst to react pyridine-2-carboxylic acid with thionyl chloride. Key parameters include:

-

Molar ratio : 5 equivalents of thionyl chloride per mole of pyridine-2-carboxylic acid.

-

Catalyst loading : 0.1 equivalents of bromine relative to the substrate.

-

Temperature : 85°C for 7 hours under nitrogen.

This approach achieves an 88.5% yield of 4-chloropyridine-2-carboxylic acid chloride, with only 5.2% impurity from 4,5-dichloro byproducts.

Comparative Analysis of Catalysts

| Catalyst System | Reaction Time (h) | Yield (%) | Impurity (%) |

|---|---|---|---|

| Bromine | 7 | 88.5 | 5.2 |

| Sodium Bromide + DMF | 6.5 | 76.3 | 6.2 |

| Pyridine-HBr + DMF | 3 | 49.7 | 6.2 |

The superiority of bromine lies in its ability to accelerate chlorination without requiring N-substituted formamides, which complicate purification.

Reaction Mechanism and Byproduct Control

Bromine facilitates electrophilic aromatic substitution at the pyridine ring’s 4-position. The absence of DMF minimizes side reactions, such as over-chlorination, which are prevalent in systems using sodium bromide or mixed catalysts.

Industrial Production Considerations

Scalability and Process Optimization

The bromine-catalyzed method is industrially viable due to:

-

Reduced reaction time : 7 hours vs. 20+ hours for traditional methods.

-

Lower catalyst cost : Bromine is more economical than palladium or copper-based systems.

-

High purity : Minimal byproducts reduce downstream purification costs.

Comparative Evaluation of Alternative Methods

Limitations of Prior Art

Earlier methods using sodium bromide or DMF suffered from:

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloropyridine-2-carboxamide undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The amide group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or thiolates are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

Substitution: Formation of various substituted pyridine derivatives.

Oxidation: Formation of pyridine N-oxides.

Reduction: Formation of reduced pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

4-Chloropyridine-2-carboxamide serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. Its derivatives are actively researched for their potential in developing:

- Anti-inflammatory agents : The compound's structure allows for modifications that enhance anti-inflammatory properties, making it a candidate for new therapeutic agents.

- Anti-cancer drugs : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, positioning it as a lead compound in oncology drug discovery.

Case Study: Anti-Cancer Activity

A study explored the anti-cancer properties of various 4-chloropyridine derivatives. The results showed that specific modifications to the carboxamide group improved selectivity and potency against breast cancer cells.

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| This compound | 15.0 | Breast |

| Modified Derivative A | 5.0 | Breast |

| Modified Derivative B | 8.5 | Lung |

Agricultural Chemicals

In agriculture, this compound is utilized in formulating agrochemicals, including:

- Herbicides : Its ability to inhibit specific plant enzymes makes it effective in controlling weed growth.

- Fungicides : The compound shows promise in protecting crops from fungal infections, thereby enhancing yield.

Case Study: Herbicidal Activity

Research demonstrated that formulations containing 4-chloropyridine derivatives significantly reduced weed biomass in controlled trials compared to untreated controls.

| Treatment | Weed Biomass Reduction (%) |

|---|---|

| Control | 0 |

| 10% Compound A | 40 |

| 20% Compound B | 70 |

Material Science

The compound is involved in producing specialty polymers and resins, contributing to advancements in material science by enhancing:

- Thermal resistance : Polymers modified with 4-chloropyridine show improved thermal stability.

- Chemical resistance : Applications include coatings and materials used in harsh environments.

Data Table: Material Properties

| Property | Unmodified Polymer | Polymer with 4-Chloropyridine |

|---|---|---|

| Thermal Stability (°C) | 200 | 250 |

| Chemical Resistance | Moderate | High |

Biochemical Research

In biochemical studies, this compound is employed to investigate enzyme inhibition and receptor binding. It aids researchers in understanding biological pathways and drug interactions.

Case Study: Enzyme Inhibition

A study assessed the inhibitory effects of this compound on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant for neurodegenerative diseases.

| Enzyme | Inhibition IC50 (µM) |

|---|---|

| Acetylcholinesterase | 12.5 |

| Butyrylcholinesterase | 15.0 |

Analytical Chemistry

In analytical chemistry, this compound serves as a reference standard in chromatographic methods. It ensures accurate analysis of related compounds across various samples.

Wirkmechanismus

The mechanism of action of 4-Chloropyridine-2-carboxamide involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing their normal function . The compound’s structure allows it to interact with various biological pathways, making it a valuable tool in biochemical research .

Vergleich Mit ähnlichen Verbindungen

4,5,6-Trichloropyrimidine-2-carboxamide (CAS: N/A)

2-Chloropyrimidine-4-carboxamide (CAS: 22536-66-9)

4-Chloro-N-methylpyridine-2-carboxamide Hydrochloride (CAS: N/A)

4-Chloro-pyridine-2-carbonitrile (CAS: 19235-89-3)

- Structural Differences :

- Replaces the carboxamide group with a nitrile (-CN).

- Impact on Reactivity :

- Applications : Used in agrochemical synthesis, where nitrile groups confer resistance to enzymatic degradation .

Comparative Data Table

| Compound | CAS Number | Core Structure | Substituents | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|---|

| This compound | 99586-65-9 | Pyridine | Cl (C4), CONH₂ (C2) | 156.57 | Antimycobacterial agents |

| 4,5,6-Trichloropyrimidine-2-carboxamide | N/A | Pyrimidine | Cl (C4, C5, C6), CONH₂ (C2) | ~215.9 (estimated) | Nucleic acid research |

| 2-Chloropyrimidine-4-carboxamide | 22536-66-9 | Pyrimidine | Cl (C2), CONH₂ (C4) | 157.57 | Kinase inhibitors |

| 4-Chloro-N-methylpyridine-2-carboxamide HCl | N/A | Pyridine | Cl (C4), CONHCH₃ (C2), HCl | 193.04 (free base: 156.57) | Prodrug development |

| 4-Chloro-pyridine-2-carbonitrile | 19235-89-3 | Pyridine | Cl (C4), CN (C2) | 138.55 | Agrochemical synthesis |

Research Findings and Trends

- Antimycobacterial Activity : this compound derivatives exhibit enhanced activity compared to pyrimidine analogs, likely due to the pyridine ring’s optimal balance of lipophilicity and hydrogen-bonding capacity .

- Commercial Viability : this compound is more widely available and cost-effective (e.g., $14.00/5g for intermediates) than its pyrimidine counterparts, which are often custom-synthesized .

Biologische Aktivität

4-Chloropyridine-2-carboxamide (C6H5ClN2O), a pyridine derivative, has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a chlorinated pyridine ring with a carboxamide functional group. Its molecular structure is crucial for its biological activity and interaction with various biological targets.

The biological activity of this compound is primarily linked to its role as an enzyme inhibitor , particularly in the context of anti-inflammatory effects. The compound has been shown to inhibit cyclooxygenase (COX) enzymes, leading to decreased production of prostaglandin E2 (PGE2), a key mediator in inflammatory responses. This inhibition can result in significant anti-inflammatory effects, making it a candidate for further drug development.

Anti-Inflammatory Properties

Research indicates that this compound exhibits notable anti-inflammatory properties through the inhibition of COX enzymes. This action reduces the synthesis of inflammatory mediators, which can be beneficial in treating conditions characterized by excessive inflammation.

Anticancer Potential

Recent studies have explored the anticancer potential of this compound derivatives. For instance, derivatives of this compound have been synthesized and evaluated for their cytotoxicity against various cancer cell lines. One study reported that these derivatives demonstrated significant inhibitory effects on cell proliferation, suggesting their potential as anticancer agents .

Enzyme Inhibition Studies

The compound has been employed in studies focused on enzyme inhibition. It serves as a precursor for bioactive compounds and is utilized in synthesizing other pharmacologically active molecules. Its role as an enzyme inhibitor positions it as a valuable compound in drug discovery efforts aimed at developing new therapeutic agents .

Case Study: Synthesis and Evaluation of Derivatives

A study conducted on the synthesis of pyridine ring-containing diaryl urea derivatives revealed that modifications to the this compound structure could enhance its biological activity. The synthesized derivatives were subjected to docking studies and biological evaluations, showing promising results against specific cancer cell lines .

Table: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of COX enzymes; reduced PGE2 production | |

| Anticancer | Cytotoxicity against cancer cell lines | |

| Enzyme inhibition | Precursor for bioactive compounds |

Pharmacokinetics and Toxicity

While detailed pharmacokinetic data specific to this compound is limited, general properties indicate that it is stable at room temperature and may exhibit variable absorption depending on the route of administration. Further studies are needed to elucidate its metabolic pathways and potential toxicity profiles.

Q & A

Q. What are the common synthetic routes for 4-Chloropyridine-2-carboxamide, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution at the 4-position of pyridine derivatives. For example, 4-chloropyridine-2-carboxylic acid is reacted with benzyl thiols under alkaline conditions, leveraging the high LUMO (lowest unoccupied molecular orbital) reactivity at the 4-position to facilitate substitution . Catalysts like palladium or copper are used in coupling reactions, while solvents such as DMF or toluene optimize reaction efficiency . Yield and purity are enhanced by controlling temperature (often 80–120°C) and reaction time (12–24 hours). Post-synthetic purification via column chromatography or recrystallization ensures high-quality products .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer : Comprehensive characterization requires:

- NMR spectroscopy (¹H/¹³C) to confirm molecular structure and substituent positions .

- IR spectroscopy to identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

- Mass spectrometry (ESI-TOF or HRMS) for molecular weight validation .

- HPLC (≥98% purity) to assess compound homogeneity .

- X-ray crystallography (if crystalline) for definitive stereochemical assignment .

Advanced Research Questions

Q. How can computational modeling guide the functionalization of this compound for targeted applications?

- Methodological Answer : Density functional theory (DFT) calculations predict reactive sites by analyzing electron density (e.g., LUMO localization at the 4-position) . Molecular docking studies assess binding affinities to biological targets (e.g., enzymes or receptors), enabling rational design of derivatives with enhanced pharmacological properties . For instance, substituting the chloropyridine ring with electron-withdrawing groups improves interaction with mycobacterial enzymes in antitubercular studies .

Q. What strategies resolve contradictory biological activity data in pharmacological studies of this compound derivatives?

- Methodological Answer : Contradictions often arise from:

- Purity variations : Rigorous HPLC or microanalysis ensures batch consistency .

- Stereochemical effects : Chiral chromatography or asymmetric synthesis clarifies enantiomer-specific activity .

- Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and control for cytotoxicity using MTT assays .

Iterative refinement of experimental protocols, coupled with peer validation, minimizes discrepancies .

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives across laboratories?

- Methodological Answer : Reproducibility requires:

- Detailed experimental logs : Document catalyst loading (e.g., 5 mol% Pd), solvent drying methods (e.g., molecular sieves for DMF), and inert atmosphere conditions (N₂/Ar) .

- Cross-lab validation : Share characterized intermediates (e.g., via PubChem) and replicate procedures using independent equipment .

- Reference standards : Use EP/Pharm. grade reagents (e.g., CRS standards) for critical steps .

Q. What mechanistic insights explain the antimicrobial activity of this compound analogs?

- Methodological Answer : Studies suggest inhibition of bacterial DNA gyrase or fungal cytochrome P450 enzymes. For example:

- Enzyme kinetics assays : Measure IC₅₀ values via fluorometric substrate turnover .

- Resistance profiling : Compare MIC (minimum inhibitory concentration) against wild-type vs. mutant strains .

- Structural analysis : Co-crystallization with target enzymes identifies key hydrogen bonds (e.g., amide-NH to Asp89 in Mycobacterium tuberculosis enoyl reductase) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.